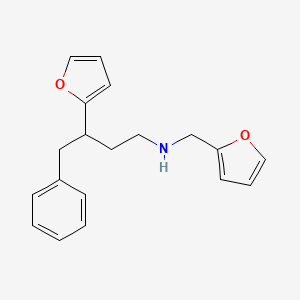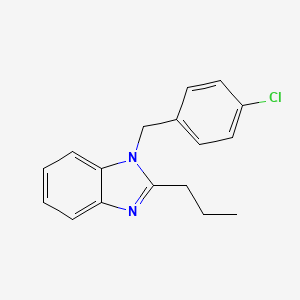![molecular formula C16H19N3O3 B11049405 1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-](/img/structure/B11049405.png)
1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirrol-2-carboximidamida, N'-[[2-(4-metoxifenil)acetil]oxi]-1,5-dimetil- es un compuesto heterocíclico que presenta un anillo de pirrol sustituido con un grupo carboximidamida y un grupo metoxifenilacetil
Métodos De Preparación
La síntesis de 1H-Pirrol-2-carboximidamida, N'-[[2-(4-metoxifenil)acetil]oxi]-1,5-dimetil- se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación de 1,5-dimetil-1H-pirrol-2-carboximidamida con cloruro de 2-(4-metoxifenil)acetilo en condiciones básicas. La reacción generalmente procede en presencia de una base como trietilamina o piridina, y el producto se purifica mediante recristalización o cromatografía .
Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
1H-Pirrol-2-carboximidamida, N'-[[2-(4-metoxifenil)acetil]oxi]-1,5-dimetil- sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los correspondientes N-óxidos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado la reducción del grupo carboximidamida a una amina.
Sustitución: El grupo metoxi en el anillo fenilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución aromática electrófila.
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, aminas y varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
1H-Pirrol-2-carboximidamida, N'-[[2-(4-metoxifenil)acetil]oxi]-1,5-dimetil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como compuesto líder en el descubrimiento de fármacos, particularmente para atacar enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros conductores y semiconductores orgánicos
Mecanismo De Acción
El mecanismo de acción de 1H-Pirrol-2-carboximidamida, N'-[[2-(4-metoxifenil)acetil]oxi]-1,5-dimetil- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías exactas involucradas dependen del contexto biológico específico y de la molécula diana .
Comparación Con Compuestos Similares
Los compuestos similares a 1H-Pirrol-2-carboximidamida, N'-[[2-(4-metoxifenil)acetil]oxi]-1,5-dimetil- incluyen:
N'-Hidroxi-1-metil-1H-pirrol-2-carboximidamida: Este compuesto tiene un núcleo de pirrol similar, pero difiere en el patrón de sustitución, lo que lleva a diferentes propiedades químicas y biológicas.
1H-Pirrol-2-carboxamida: Otro compuesto relacionado con un grupo carboxamida en lugar de un grupo carboximidamida, lo que afecta su reactividad y aplicaciones.
La singularidad de 1H-Pirrol-2-carboximidamida, N'-[[2-(4-metoxifenil)acetil]oxi]-1,5-dimetil- radica en su patrón de sustitución específico, que imparte una reactividad química distinta y una posible actividad biológica.
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H19N3O3/c1-11-4-9-14(19(11)2)16(17)18-22-15(20)10-12-5-7-13(21-3)8-6-12/h4-9H,10H2,1-3H3,(H2,17,18) |
Clave InChI |
LVMOIIWXXMDSJE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC=C(C=C2)OC)/N |
SMILES canónico |
CC1=CC=C(N1C)C(=NOC(=O)CC2=CC=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![N-1-adamantyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B11049333.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11049340.png)
![1-(4-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11049342.png)
![3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11049363.png)
![4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole](/img/structure/B11049367.png)
![2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide](/img/structure/B11049369.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)

![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049392.png)
![Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate](/img/structure/B11049401.png)
